molecular formula C13H18Br2O4 B1615018 Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate CAS No. 55249-70-2

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B1615018
CAS No.: 55249-70-2
M. Wt: 398.09 g/mol
InChI Key: XAMKLIDFYSWIFP-UHFFFAOYSA-N
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Description

Diethyl 2,6-dibromospiro[33]heptane-2,6-dicarboxylate is a chemical compound with the molecular formula C13H18Br2O4 It is known for its unique spiro structure, which consists of a bicyclic system where two rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate typically involves the bromination of spiro[3.3]heptane-2,6-dicarboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. The process generally involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form diethyl spiro[3.3]heptane-2,6-dicarboxylate.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as diethyl 2,6-dihydroxyspiro[3.3]heptane-2,6-dicarboxylate.

    Reduction: Diethyl spiro[3.3]heptane-2,6-dicarboxylate.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. The spiro structure provides rigidity, which can affect the compound’s binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Diethyl spiro[3.3]heptane-2,6-dicarboxylate: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    Diethyl 2,6-dichlorospiro[3.3]heptane-2,6-dicarboxylate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

Uniqueness

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. The presence of bromine atoms makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2O4/c1-3-18-9(16)12(14)5-11(6-12)7-13(15,8-11)10(17)19-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMKLIDFYSWIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)(C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311419
Record name diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55249-70-2
Record name NSC243145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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